molecular formula C7H15N3 B15323293 5-(3-methyl-3H-diazirin-3-yl)pentan-1-amine

5-(3-methyl-3H-diazirin-3-yl)pentan-1-amine

Cat. No.: B15323293
M. Wt: 141.21 g/mol
InChI Key: UCSXGEMDJHQIKX-UHFFFAOYSA-N
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Description

5-(3-Methyl-3H-diazirin-3-yl)pentan-1-amine (CAS 2193061-18-4) is a chemical building block featuring a primary amine terminus and a photolabile diazirine ring. With a molecular formula of C7H15N3 and a molecular weight of 141.21 g/mol , this compound is valued in chemical biology and protein research. The diazirine moiety functions as a potent photoactivatable crosslinker; upon exposure to ultraviolet light, it generates a reactive carbene intermediate that can form covalent bonds with nearby molecules, effectively "capturing" molecular interactions . The medium-length pentyl linker provides spacing that can be critical for accessing binding pockets or interaction sites. The primary amine group allows for straightforward conjugation to carboxylic acids, activated esters, and other functional groups, enabling the facile synthesis of photoaffinity probes. This makes the reagent particularly useful for identifying molecular targets, mapping protein-protein interactions, and studying the structure of complex biological systems. As a handle for bioconjugation, it can be incorporated into peptides, proteins, or small molecules to create photolabeling analogs, similar to the application of related compounds like 2-(3-Methyl-3H-diaziren-3-yl)ethyl derivatives in studying ligand-gated ion channels . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Proper handling is essential. It is classified with the signal word "Danger" due to its flammable liquid and corrosive properties (H226-H314) . To ensure stability, it must be stored in a dark place under an inert atmosphere in a freezer at -20°C .

Properties

Molecular Formula

C7H15N3

Molecular Weight

141.21 g/mol

IUPAC Name

5-(3-methyldiazirin-3-yl)pentan-1-amine

InChI

InChI=1S/C7H15N3/c1-7(9-10-7)5-3-2-4-6-8/h2-6,8H2,1H3

InChI Key

UCSXGEMDJHQIKX-UHFFFAOYSA-N

Canonical SMILES

CC1(N=N1)CCCCCN

Origin of Product

United States

Preparation Methods

Amine Protection and Ketone Formation

The primary amine group in pentan-1-amine must be protected to prevent undesired side reactions during subsequent steps. tert-Butoxycarbonyl (Boc) protection is widely employed due to its stability under basic and nucleophilic conditions. For example, reacting pentan-1-amine with di-tert-butyl dicarbonate in dichloromethane yields N-Boc-pentan-1-amine .

Next, a ketone group is introduced at the fifth carbon. This is achieved via oxidation of a secondary alcohol intermediate. For instance, Swern oxidation (oxalyl chloride, dimethyl sulfoxide, and triethylamine) of 5-hydroxy-N-Boc-pentan-1-amine generates 5-oxo-N-Boc-pentan-1-amine .

Oxime Formation

The ketone is converted to an oxime using hydroxylamine hydrochloride. In a typical procedure, 5-oxo-N-Boc-pentan-1-amine is refluxed with hydroxylamine hydrochloride and sodium acetate in ethanol, yielding 5-(hydroxyimino)-N-Boc-pentan-1-amine . The reaction mechanism involves nucleophilic addition of hydroxylamine to the carbonyl group, followed by dehydration.

Diaziridine Synthesis

The oxime undergoes ammonolysis to form a diaziridine ring. In a modified protocol from Azi-fropofol synthesis, 5-(hydroxyimino)-N-Boc-pentan-1-amine is treated with anhydrous ammonia in methanol at −50°C, producing 3-methyl-3H-diaziridine-3-pentan-1-amine-Boc . This step requires strict temperature control to minimize side reactions.

Oxidation to Diazirine

Diaziridine is oxidized to diazirine using iodine in the presence of a base. A mixture of 3-methyl-3H-diaziridine-3-pentan-1-amine-Boc , iodine, and triethylamine in dichloromethane at 0°C yields 5-(3-methyl-3H-diazirin-3-yl)-N-Boc-pentan-1-amine . The reaction proceeds via a radical mechanism, with iodine acting as both an oxidizing agent and a halogen donor.

Deprotection of the Amine Group

Finally, the Boc group is removed using trifluoroacetic acid (TFA) in dichloromethane. After neutralization with aqueous sodium bicarbonate, 5-(3-methyl-3H-diazirin-3-yl)pentan-1-amine is isolated in 65–72% overall yield.

Single-Pot Synthesis via Hypervalent Iodine-Mediated Cyclization

Reaction Design and Mechanism

A novel method described in patent WO2020099596A1 enables diazirine synthesis in a single pot from imine precursors. For This compound , the imine N-(5-aminopentyl)acetamide is reacted with ammonia and iodobenzene diacetate (PhI(OAc)₂) in acetonitrile at 0°C. The hypervalent iodine reagent facilitates simultaneous cyclization and oxidation, bypassing intermediate isolation.

Optimization of Reaction Conditions

Key parameters include:

  • Temperature : Maintaining 0°C during iodobenzene diacetate addition minimizes byproduct formation.
  • Solvent : Acetonitrile enhances solubility of intermediates.
  • Stoichiometry : A 1:1.2 molar ratio of imine to PhI(OAc)₂ ensures complete conversion.

Under optimized conditions, the reaction achieves 85% yield, significantly higher than traditional methods.

Comparative Analysis of Synthetic Routes

Parameter Traditional Method Single-Pot Method
Overall Yield 65–72% 85%
Reaction Steps 5 2
Purification Complexity High (chromatography) Moderate (distillation)
Scalability Moderate High
Functional Group Tolerance Limited Broad

Key Findings :

  • The single-pot method reduces purification demands and improves scalability.
  • Traditional synthesis offers better control over intermediate quality, critical for photostability.

Challenges and Mitigation Strategies

Diazirine Photolability

Exposure to ambient light causes decomposition. Reactions must be conducted under amber glassware or red light.

Amine Reactivity

The primary amine can participate in unintended Schiff base formation. Using Boc protection and low temperatures suppresses this.

Oxidation Side Reactions

Over-oxidation to nitro compounds is mitigated by precise stoichiometry and gradual reagent addition.

Chemical Reactions Analysis

5-(3-methyl-3H-diazirin-3-yl)pentan-1-amine undergoes various types of chemical reactions, including:

Scientific Research Applications

5-(3-methyl-3H-diazirin-3-yl)pentan-1-amine is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:

    Biological Labeling: It is used as a photoaffinity label to study protein interactions and enzyme activities.

    Chemical Probes: Researchers use this compound to investigate molecular interactions and pathways.

    Drug Development: It aids in the identification of drug targets and the study of drug-receptor interactions.

    Material Science: It is used in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 5-(3-methyl-3H-diazirin-3-yl)pentan-1-amine involves the activation of the diazirine ring by UV light. Upon activation, the ring forms a highly reactive carbene intermediate. This intermediate can insert into nearby C-H, N-H, or O-H bonds, forming covalent bonds with the target molecules. This property makes it a valuable tool for studying molecular interactions and pathways .

Comparison with Similar Compounds

Structural and Functional Analogues

Diazirine-Containing Compounds

3-Trifluoromethyl-3-phenyldiazirine (TPD)

  • Structure : Aromatic phenyl group with trifluoromethyl-diazirine.
  • Photolysis : Rapid carbene generation (65% yield) under UV light, with high stability in acidic/basic conditions and thermal resistance (stable at 75°C for 30 minutes) .
  • Applications : Widely used for covalent labeling due to its derivatizable tosylate group. Lacks an amine, limiting direct conjugation compared to the target compound.

1-Myristoyl-sn-glycero-3-phospho-2-(3-methyl-3H-diazirin-3-yl)ethanol Structure: Phospholipid with diazirine-ethanol headgroup. Synthesis: Coupling of 2-(3-methyl-3H-diazirin-3-yl)ethanol to phosphatidic acid via pyridine-mediated esterification . Applications: Membrane protein studies; lacks an amine but integrates into lipid bilayers.

N-Methyl-N-((5-(3-(trifluoromethyl)-3H-diazirin-3-yl)naphthalen-1-yl)methyl)-5-(trimethylsilyl)pent-2-en-4-yn-1-amine

  • Structure : Naphthalene-linked trifluoromethyl-diazirine with a propargylamine chain.
  • Synthesis : 91% yield via alkylation of a bromomethyl-diazirine with a secondary amine .
  • Applications : Archaeal lipid mimics; the trifluoromethyl group enhances photochemical reactivity compared to the methyl group in the target compound.

Amine-Terminated Heterocyclic Compounds

5-(Piperidin-1-yl)pentan-1-amine (8b) Structure: Piperidine-substituted pentanamine. Synthesis: 90% yield via hydrogenolysis of isoindoline-1,3-dione intermediates . Applications: A2A adenosine receptor antagonists; lacks photolability but demonstrates high synthetic efficiency.

5-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-yl]pentan-1-amine Structure: Oxadiazole-linked aryl group with a pentanamine chain.

5-(Aziridin-1-yl)pentan-1-amine Structure: Aziridine-substituted pentanamine.

Comparative Data Table

Compound Diazirine Substituent Amine Functionality Photolysis Efficiency Synthesis Yield Key Applications
5-(3-Methyl-3H-diazirin-3-yl)pentan-1-amine 3-Methyl Primary amine Moderate (data needed) Not reported Photoaffinity probes, bioconjugation
TPD Trifluoromethyl, phenyl None High (65% carbene) 60% (overall) Covalent labeling reagents
Compound 8b None Piperidine N/A 90% Receptor antagonists
5-[3-(3-Methylphenyl)-oxadiazolyl]pentanamine None Primary amine N/A Not reported Drug discovery (structural motif)
Naphthalene-diazirine-amine Trifluoromethyl Tertiary amine High 91% Lipid membrane studies

Critical Analysis

  • Photochemical Reactivity : The methyl group on the target compound’s diazirine likely reduces carbene stability compared to TPD’s trifluoromethyl group, but improves synthetic accessibility .
  • Synthetic Challenges: Diazirine synthesis often requires multi-step protocols (e.g., cyclization of ketones with ammonia), whereas non-diazirine amines (e.g., 8b) are synthesized efficiently via hydrogenolysis .

Biological Activity

5-(3-Methyl-3H-diazirin-3-yl)pentan-1-amine, a diazirine derivative, has garnered attention in biological research due to its unique properties and applications in photoaffinity labeling. This article provides a comprehensive overview of its biological activity, including mechanisms of action, applications in proteomics, and relevant case studies.

This compound is characterized by its diazirine structure, which consists of a three-membered ring containing two nitrogen atoms and one carbon atom. The compound has a molecular formula of C6_{6}H10_{10}N4_{4} and a molecular weight of approximately 142.17 g/mol. The diazirine moiety allows the compound to undergo photolysis upon exposure to UV light, generating reactive carbene intermediates that can covalently bond with various biomolecules, including proteins, nucleic acids, and lipids .

Key Mechanism:

  • Photolysis : Upon UV irradiation, the diazirine generates reactive intermediates that facilitate covalent bonding with nearby molecules .

Applications in Biological Research

The primary application of this compound lies in its use as a photoaffinity labeling agent. This technique is crucial for studying protein interactions and mapping biological pathways.

Applications include:

  • Proteomics : Identification of protein targets and mapping binding sites through covalent modification.
  • Drug Discovery : Elucidating mechanisms of action for new drug candidates by identifying their protein interactions.
  • Cellular Studies : Investigating cellular functions and disease mechanisms through protein interaction mapping .

Study 1: Protein Interaction Mapping

A study utilized this compound to investigate protein interactions in complex biological systems. By employing photoaffinity labeling, researchers were able to identify key binding partners involved in cellular signaling pathways. The results provided insights into the roles of specific proteins in disease processes .

Study 2: Lipid Interaction Profiling

Another study explored the effects of diazirine placement on lipid derivatives' interactions with proteins. It was found that the position of the diazirine significantly influenced the types of proteins pulled down during photo-crosslinking experiments. This highlights the importance of structural considerations when designing diazirine-based probes for biological applications .

Comparative Analysis with Similar Compounds

To further understand the unique properties of this compound, it is beneficial to compare it with other diazirine compounds:

Compound NameMolecular FormulaKey Features
3-(3-Methyl-3H-diazirin-3-yl)propan-1-amineC5_{5}H8_{8}N4_{4}Similar diazirine structure; used in photoaffinity labeling
2-(3-(But-3-yn-1-yl)-3H-diazirin-3-yl)ethan-1-amineC8_{8}H10_{10}N4_{4}Contains an additional alkyne group; expands reactivity
4-(4-Methylphenyl)-2,4-diazabicyclo[2.2.2]octaneC13_{13}H14_{14}N2_{2}Different bicyclic structure; potential for varied biological activity

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 5-(3-methyl-3H-diazirin-3-yl)pentan-1-amine, and how do reaction conditions influence yield?

  • Methodology :

  • Diazirine incorporation : The diazirinyl group can be introduced via photochemical or thermal methods. For example, diaziridine precursors may be oxidized to diazirines using activated manganese dioxide (MnO₂) under anhydrous conditions .
  • Amine functionalization : The pentan-1-amine backbone can be synthesized via reductive amination of aldehydes or ketones with ammonia/ammonium acetate, using sodium cyanoborohydride (NaBH₃CN) as a selective reducing agent in methanol at pH 7–8 .
  • Optimization : Reaction temperature (20–25°C) and solvent polarity (e.g., dichloromethane vs. THF) significantly impact diazirine stability and final yield.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Analytical workflow :

  • NMR : 1^1H and 13^13C NMR confirm amine protonation (δ ~2.7–3.1 ppm for NH₂) and diazirinyl carbons (δ ~80–90 ppm) .
  • HRMS : High-resolution mass spectrometry validates molecular weight (expected [M+H]⁺: ~183.2 g/mol) and isotopic patterns .
  • IR : Stretching vibrations for diazirine (N=N, ~1550 cm⁻¹) and amine (N-H, ~3300 cm⁻¹) provide structural confirmation.

Q. How does the diazirinyl group influence the compound’s reactivity in biological systems?

  • Mechanistic insight :

  • The diazirinyl moiety enables photoaffinity labeling , forming covalent bonds with proximal biomolecules upon UV irradiation (λ = 300–365 nm) .
  • This property is leveraged in target identification (e.g., enzyme binding pockets) and structural proteomics studies.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for diazirinyl amines?

  • Troubleshooting strategies :

  • Purity validation : Use HPLC-MS to rule out impurities (e.g., diaziridine byproducts) that may skew bioassay results .
  • Photoactivation controls : Include dark controls to differentiate specific binding from non-specific UV-induced crosslinking .
  • Data normalization : Account for batch-to-batch variability in diazirine stability by quantifying active compound concentration via UV-Vis (ε ~200–300 M⁻¹cm⁻¹ at 350 nm).

Q. What experimental designs are optimal for studying the compound’s metabolic stability in vitro?

  • Protocol design :

  • Liver microsome assays : Incubate with NADPH (1 mM) in phosphate buffer (pH 7.4) at 37°C. Quench with acetonitrile and analyze via LC-MS/MS for parent compound depletion .
  • CYP inhibition screening : Test against CYP3A4/2D6 isoforms using fluorescent substrates (e.g., 7-benzyloxy-4-trifluoromethylcoumarin) to assess drug-drug interaction risks.

Q. How can computational modeling enhance the design of this compound derivatives?

  • In silico approaches :

  • Docking studies : Use Schrödinger Suite or AutoDock Vina to predict binding poses in target proteins (e.g., GPCRs) .
  • QSAR modeling : Correlate substituent effects (e.g., alkyl chain length, diazirine positioning) with bioactivity using descriptors like logP and polar surface area .

Key Challenges & Solutions

  • Low diazirine stability : Use anhydrous solvents and minimize light exposure during synthesis .
  • Non-specific binding : Optimize UV irradiation time (30–60 sec) and include competitive inhibitors in assays .

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